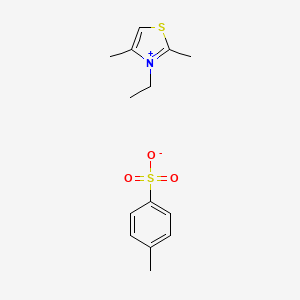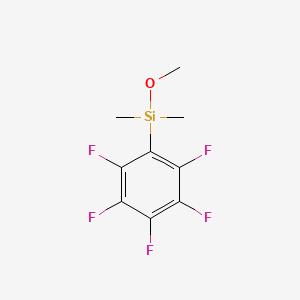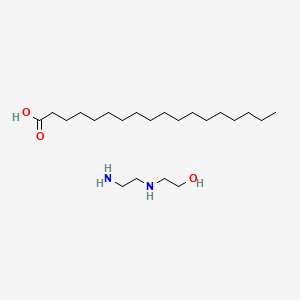
2-(2-Aminoethylamino)ethanol;octadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminoethylamino)ethanol;octadecanoic acid is a compound that combines the properties of both an amine and an alcohol. It is a linear molecule with primary and secondary amine groups, making it versatile for various applications. This compound is commonly used as an intermediate in the production of detergents, fabric softeners, chelates, fuel additives, and coatings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2-Aminoethylamino)ethanol can be synthesized through the reaction of ethylenediamine with ethylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. The reaction can be represented as follows:
NH2CH2CH2NH2+CH2CH2O→NH2CH2CH2NHCH2CH2OH
Industrial Production Methods
Industrial production of 2-(2-Aminoethylamino)ethanol involves large-scale reactors where ethylenediamine and ethylene oxide are reacted under optimized conditions. The process is designed to maximize yield and minimize by-products. The product is then purified through distillation and other separation techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Aminoethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Produces amides and carboxylic acids.
Reduction: Results in simpler amines.
Substitution: Forms various substituted amines and alcohols
Aplicaciones Científicas De Investigación
2-(2-Aminoethylamino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Employed in the preparation of buffers and other biochemical reagents.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of detergents, fabric softeners, chelates, fuel additives, and coatings
Mecanismo De Acción
The mechanism of action of 2-(2-Aminoethylamino)ethanol involves its interaction with various molecular targets. The primary and secondary amine groups allow it to form hydrogen bonds and ionic interactions with other molecules. This property makes it effective in applications such as CO2 separation, where it can sorb CO2 by its primary amine and desorb CO2 by its secondary amine .
Comparación Con Compuestos Similares
Similar Compounds
Monoethanolamine (MEA): A simpler molecule with only one amine group.
Diethanolamine (DEA): Contains two hydroxyl groups and one amine group.
Triethanolamine (TEA): Has three hydroxyl groups and one amine group.
Uniqueness
2-(2-Aminoethylamino)ethanol is unique due to its combination of primary and secondary amine groups, which provides it with superior performance in applications like CO2 separation compared to monoethanolamine. Its ability to form multiple types of interactions makes it versatile for various industrial and research applications .
Propiedades
Número CAS |
70750-11-7 |
|---|---|
Fórmula molecular |
C22H48N2O3 |
Peso molecular |
388.6 g/mol |
Nombre IUPAC |
2-(2-aminoethylamino)ethanol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C4H12N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-1-2-6-3-4-7/h2-17H2,1H3,(H,19,20);6-7H,1-5H2 |
Clave InChI |
HGTATKUEMJEGAV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O.C(CNCCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



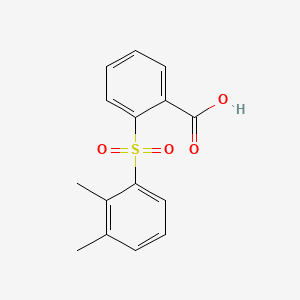

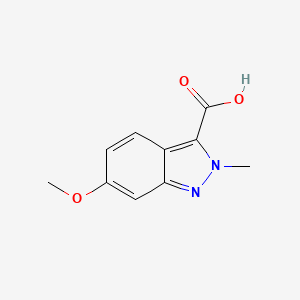
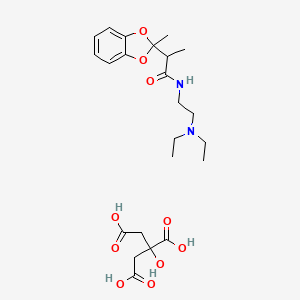


![6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate](/img/structure/B13757847.png)
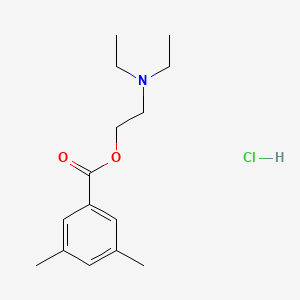
![2-[[(2-Hydroxyphenyl)methyl]amino]acetamide](/img/structure/B13757857.png)

